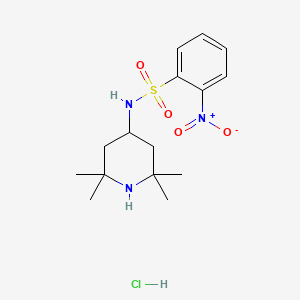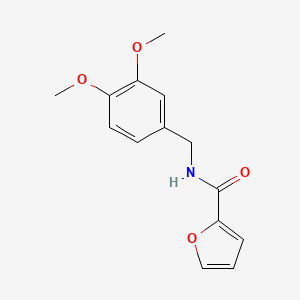
2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride
Overview
Description
2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride, also known as Tinuvin 770, is a UV absorber that is widely used in various industries, including plastics, coatings, and textiles. It is a highly effective stabilizer that protects the materials from the harmful effects of UV radiation, which can cause degradation, discoloration, and other forms of damage.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride 770 involves the absorption of UV radiation in the range of 290-400 nm. The molecule absorbs the energy of the UV photons and dissipates it as heat, which prevents the formation of free radicals and other reactive species that can cause damage to the materials. 2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride 770 is a highly efficient absorber that can provide long-lasting protection against UV radiation.
Biochemical and Physiological Effects:
2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride 770 is a synthetic compound that does not have any known biochemical or physiological effects in living organisms. It is considered to be non-toxic and non-carcinogenic, and it does not accumulate in the environment or in living tissues. However, further research is needed to fully understand the potential effects of 2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride 770 on human health and the environment.
Advantages and Limitations for Lab Experiments
2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride 770 has several advantages for lab experiments, including its high stability, solubility, and compatibility with various materials. It is also relatively easy to handle and store, and it can be used in small quantities to achieve significant UV protection. However, 2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride 770 has some limitations, such as its sensitivity to certain environmental conditions, such as pH and temperature, which can affect its performance. It is also important to note that 2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride 770 is not a universal stabilizer and may not be effective in all applications.
Future Directions
There are several future directions for research on 2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride 770, including the development of new synthesis methods that are more efficient and environmentally friendly. Further studies are also needed to investigate the potential biomedical applications of 2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride 770, such as drug delivery and tissue engineering. In addition, research is needed to better understand the long-term effects of 2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride 770 on the environment and human health, including its potential toxicity and bioaccumulation. Finally, there is a need for more comprehensive studies on the performance of 2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride 770 in various materials and under different environmental conditions, in order to optimize its use and improve its effectiveness.
Scientific Research Applications
2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride 770 has been extensively studied for its UV absorption properties and its effectiveness as a stabilizer in various materials. It has been used in the development of UV-resistant plastics, coatings, and textiles, as well as in the preservation of cultural heritage objects that are sensitive to UV radiation. 2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide hydrochloride 770 has also been investigated for its potential use in biomedical applications, such as drug delivery and tissue engineering.
properties
IUPAC Name |
2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S.ClH/c1-14(2)9-11(10-15(3,4)17-14)16-23(21,22)13-8-6-5-7-12(13)18(19)20;/h5-8,11,16-17H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHCUKPDSPMMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-({[5-(3,5-dichlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4793488.png)


![3-(1,3-benzodioxol-5-yl)-6-methyl-N-[2-(4-morpholinyl)ethyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4793528.png)
![3,4,5-trimethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4793534.png)

![N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4793540.png)
![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4793546.png)

![3,5-bis(difluoromethyl)-1-[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4793554.png)
![2-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4793560.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B4793572.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4793573.png)
![3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4793586.png)